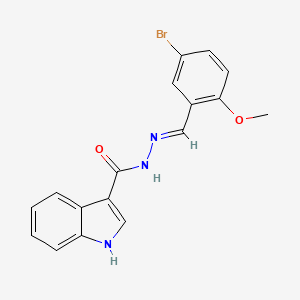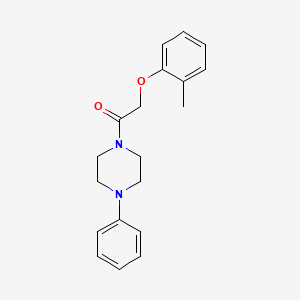![molecular formula C14H11N3OS B3881359 N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide](/img/structure/B3881359.png)
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide
Übersicht
Beschreibung
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide is a complex organic compound that features both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing sulfur. The combination of these two heterocyclic systems in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide typically involves the condensation of 3-thiophenecarboxaldehyde with 1H-indole-3-carboxamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with biological receptors, while the thiophene ring may enhance its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, interaction with DNA or RNA, or disruption of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-3-Thienylmethyleneamino]-1H-indole-2-carboxamide
- N-[(E)-2-Thienylmethyleneamino]-1H-indole-3-carboxamide
- N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-acetamide
Uniqueness
N-[(E)-3-Thienylmethyleneamino]-1H-indole-3-carboxamide is unique due to the specific positioning of the thiophene and indole rings, which may confer distinct biological and chemical properties compared to its analogs
Eigenschaften
IUPAC Name |
N-[(E)-thiophen-3-ylmethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(17-16-7-10-5-6-19-9-10)12-8-15-13-4-2-1-3-11(12)13/h1-9,15H,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKLLVVWKDDEM-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-N-(4-bromophenyl)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B3881278.png)
![2-{[(2-Amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetic acid](/img/structure/B3881280.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)

![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)
![[8-(Benzo[b][1]benzazepine-11-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B3881296.png)
![2-[[(E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid](/img/structure/B3881301.png)

![N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide;hydrochloride](/img/structure/B3881315.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3881321.png)
![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)


![1-(Diethylamino)-3-[2-methoxy-5-[[(3-methyloxetan-3-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B3881369.png)
